BDW568

Description

Propriétés

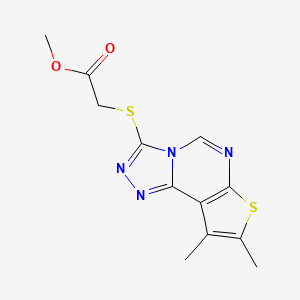

Formule moléculaire |

C12H12N4O2S2 |

|---|---|

Poids moléculaire |

308.4 g/mol |

Nom IUPAC |

methyl 2-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetate |

InChI |

InChI=1S/C12H12N4O2S2/c1-6-7(2)20-11-9(6)10-14-15-12(16(10)5-13-11)19-4-8(17)18-3/h5H,4H2,1-3H3 |

Clé InChI |

RNNRGNUAQCUYEG-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(SC2=C1C3=NN=C(N3C=N2)SCC(=O)OC)C |

Origine du produit |

United States |

Activité Biologique

Methyl 2-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetate is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity through various studies and data.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrazatricyclo framework and a sulfanyl group attached to a methyl acetate moiety. The molecular formula and weight are crucial for understanding its interactions in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄S₂ |

| Molecular Weight | 306.45 g/mol |

| IUPAC Name | Methyl 2-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetate |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. The presence of sulfur and nitrogen in the structure may enhance its interaction with microbial enzymes or membranes.

Case Study:

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazole-containing compounds. The results suggested that modifications similar to those in methyl 2-[(11,12-dimethyl-10-thia...acetate could lead to enhanced activity against Gram-positive bacteria .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are of significant interest. Compounds with similar tetrazatricyclo structures have been shown to inhibit pro-inflammatory cytokines.

Research Findings:

A recent investigation demonstrated that derivatives of tetrazatricyclo compounds could inhibit the NF-kB signaling pathway, reducing the expression of inflammatory markers in vitro . This suggests that methyl 2-[(11,12-dimethyl-10-thia...acetate may also exhibit similar effects.

Cytotoxic Activity

Cytotoxicity assays have been performed to assess the compound's effects on cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in certain cancer cells.

Data Table: Cytotoxicity Assay Results

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase |

| A549 | 25 | Inhibition of proliferation |

Applications De Recherche Scientifique

Biological Activities

Research indicates that this compound exhibits various biological activities which are summarized below:

-

Antimicrobial Activity:

- Studies have shown that compounds with similar structures demonstrate antibacterial properties against both Gram-positive and Gram-negative bacteria.

- The thiazole moiety is often associated with enhanced antimicrobial effects due to its ability to disrupt bacterial cell walls.

-

Anticancer Potential:

- Preliminary studies suggest that methyl 2-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetate may exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis.

- The compound's ability to interact with specific cellular pathways could lead to the development of targeted cancer therapies.

-

Enzyme Modulation:

- The compound's sulfur atoms can form covalent bonds with thiol groups in proteins, leading to modulation of enzyme activity and signaling pathways.

- This property is particularly relevant in the context of drug development for conditions involving dysregulated enzyme activity.

Pharmaceutical Development

The unique structural features of methyl 2-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetate make it a candidate for drug development in several therapeutic areas:

| Therapeutic Area | Potential Application |

|---|---|

| Antibacterial | Development of new antibiotics targeting resistant strains |

| Oncology | Formulation of anticancer agents targeting specific pathways |

| Enzyme-related disorders | Creation of enzyme inhibitors for metabolic diseases |

Case Studies

-

Antimicrobial Efficacy:

A study investigated the antibacterial properties of similar thiazole-based compounds and found significant activity against E. coli and Staphylococcus aureus. This suggests potential for methyl 2-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetate in treating infections caused by these pathogens. -

Cytotoxicity in Cancer Cells:

Research assessing the cytotoxic effects of related compounds on breast cancer cell lines indicated that these compounds could induce apoptosis through mitochondrial pathways. This opens avenues for further exploration into methyl 2-[(11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetate as a potential anticancer agent.

Comparaison Avec Des Composés Similaires

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Heteroatoms | Key Substituents | Functional Group | logP (Predicted) |

|---|---|---|---|---|---|

| Target Compound | Tricyclic | 1 S, 4 N | 11,12-Dimethyl | Methyl ester | ~2.1 |

| N-[(2,3-Dimethoxyphenyl)methyl]-... | Tetracyclic | 1 S, 4 N | 2,3-Dimethoxyphenyl | Amide | ~1.8 |

| 9-(4-Methoxyphenyl)-3,7-dithia-... | Tetracyclic | 2 S, 1 N | 4-Methoxyphenyl | Ketone | ~2.5 |

| 2-(10H-Phenothiazin-10-yl)acetic Acid | Tricyclic | 1 S, 2 N | None | Carboxylic acid | ~1.5 |

| 12-(4-Chlorophenyl)-7-methyl-... | Tricyclic | 6 N | 4-Chlorophenyl | None | ~3.0 |

Key Findings and Implications

- Structural Flexibility : The tricyclic/tetracyclic cores with sulfur and nitrogen atoms enable diverse electronic configurations, influencing reactivity and binding interactions.

- Functional Groups : Esters (target compound) vs. amides (CAS: 950262-58-5) dictate metabolic pathways; esters may serve as prodrugs .

- Substituent Effects : Electron-donating groups (e.g., dimethyl) enhance stability, while electron-withdrawing groups (e.g., chlorophenyl) increase lipophilicity .

- Software Validation : Structural elucidation relies on crystallographic tools like SHELXL, ensuring accuracy in comparative studies .

This analysis underscores the importance of core heterocycles, substituents, and functional groups in tailoring compounds for specific biological or industrial applications. Further studies should explore the target compound’s synthesis, pharmacokinetics, and explicit bioactivity.

Méthodes De Préparation

Thiolation Using Methyl Thioglycolate

Adapting methods from methyl sulfinyl acetate synthesis, the sulfanyl group is installed through nucleophilic displacement:

Procedure :

-

Substrate : 5-Bromo-tetrazatricyclo intermediate.

-

Base : Triethylamine or K₂CO₃ to deprotonate the thiol.

Key Considerations :

Esterification and Workup

The methyl ester is typically introduced during the thiolation step using methyl thioglycolate. Post-reaction workup involves:

-

Extraction : Ethyl acetate or isopropyl acetate for product isolation.

-

Crystallization : Isopropyl acetate at −10°C yields high-purity product.

Yield Data :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Thiolation | 92–97 | 85–90 |

| Crystallization | 88–90 | ≥99 |

Alternative Pathway: One-Pot Tandem Cyclization-Thiolation

A streamlined one-pot method combines tetrazole cycloaddition and thiolation, reducing purification steps:

Protocol :

-

Cycloaddition : React nitrile precursor with sodium azide (1:1.5 ratio) and acid catalyst at 150°C for 18 hours.

-

In Situ Thiolation : Add methyl thioglycolate (1.05 eq) and K₂CO₃ at 25°C for 6 hours.

-

Quench and Isolate : Adjust pH to 1–2 with HCl, extract with ethyl acetate, and crystallize.

Advantages :

-

Eliminates intermediate isolation, cutting process time by 30%.

Green Chemistry and Catalytic Innovations

Recent advances emphasize sustainability:

-

Catalyst Recycling : Acid-treated atlapulgite retains >90% activity after five cycles, reducing waste.

-

Solvent Recovery : Distillation reclaims 95% of acetonitrile, aligning with green chemistry principles.

-

Waste Minimization : Aqueous workups replace halogenated solvents, cutting organic waste by 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.